molecular formula C16H14N2O2 B15108205 N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B15108205
M. Wt: 266.29 g/mol
InChI Key: UIKZPUUDIHOZAS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a furan-2-ylmethyl group attached to the amide nitrogen and a 1H-pyrrol-1-yl substituent at the 2-position of the benzamide ring. The compound’s structural uniqueness arises from the combination of two heterocyclic systems (furan and pyrrole), which confer distinct electronic and steric properties. Benzamide derivatives are widely studied for their applications in medicinal chemistry and catalysis, particularly due to their ability to act as directing groups in metal-catalyzed C–H bond functionalization reactions .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C16H14N2O2/c19-16(17-12-13-6-5-11-20-13)14-7-1-2-8-15(14)18-9-3-4-10-18/h1-11H,12H2,(H,17,19)

InChI Key

UIKZPUUDIHOZAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzamide with an appropriate acylating agent under mild conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction between the benzamide derivative and a pyrrole precursor.

    Attachment of the Furan Ring: The final step involves the alkylation of the benzamide-pyrrole intermediate with a furan-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and luminescence.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core

The 2-position substituent on the benzamide ring significantly influences electronic and biological properties. Below is a comparative analysis:

Compound Name R (Benzamide Substituent) Amine Group Yield (%) Key Spectral Data (1H NMR)
Target Compound 2-(1H-pyrrol-1-yl) Furan-2-ylmethyl N/A δ ~6.3–7.4 (pyrrole), ~6.3 (furan)
1c () 5-methyl-2-nitro Furan-2-ylmethyl 93 δ 2.4 (CH3), 7.5–8.2 (aromatic)
1d () 5-methoxy-2-nitro Furan-2-ylmethyl 95 δ 3.9 (OCH3), 7.3–8.1 (aromatic)
1f () 2-nitro Thiophen-2-ylmethyl 86 δ 7.3–7.9 (thiophene), 8.1 (NO2)
JXC010 () Quinolinone complex Furan-2-ylmethyl 70 δ 11.71 (s, NH), 6.32 (furan)
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro-substituted analogs (e.g., 1c, 1d) exhibit strong electron-withdrawing effects, which polarize the benzamide ring and enhance reactivity in electrophilic substitutions.
  • Synthetic Yields: High yields (71–95%) for nitro-substituted analogs suggest robust synthetic routes for benzamide derivatives. The lower yield (70%) for JXC010 () may reflect the complexity introduced by its quinolinone moiety .

Heterocyclic Variations in the Amine Group

Replacing the furan-2-ylmethyl group with thiophen-2-ylmethyl (e.g., 1f, 1g) introduces differences in aromaticity and polarity:

  • Furan vs. Furan’s oxygen atom contributes to greater polarity, improving solubility in polar solvents .
  • Spectroscopic Signatures : Thiophene protons in 1f resonate at δ 7.3–7.9, distinct from furan’s δ ~6.3–6.7. These shifts aid in structural elucidation .

Biological Activity

N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide structure with furan and pyrrole moieties. Its molecular formula includes carbon, hydrogen, nitrogen, and oxygen, contributing to its diverse chemical reactivity and biological activity.

The compound's biological activity primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. For instance, it has been shown to inhibit bacterial growth by targeting DNA gyrase, a known mechanism for antibacterial activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related pyrrole benzamide derivatives range from 3.12 to 12.5 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Comparative Antimicrobial Efficacy

Compound NameMIC (μg/mL)Target Pathogen
This compoundNot specifiedStaphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Various

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of histone deacetylases (HDACs). The compound has demonstrated IC50 values in the low micromolar range against certain cancer cell lines, indicating significant potency .

Case Studies on Anticancer Effects

  • Inhibition of Proliferation : A study reported that related compounds exhibited IC50 values as low as 2.89 μM against RPMI-8226 cells, suggesting a robust anticancer effect .
  • Mechanistic Insights : Molecular docking studies have elucidated the binding affinities of this compound with specific cancer-related targets, providing insights into its potential therapeutic applications.

Research Findings and Applications

The exploration of this compound extends beyond antimicrobial and anticancer activities. Its unique structural features allow it to serve as a versatile building block in organic synthesis and drug development.

Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against Staphylococcus aureus with MIC values between 3.12 and 12.5 μg/mL
Anticancer PotentialIC50 values as low as 2.89 μM against RPMI-8226 cells
Mechanism of ActionInteraction with DNA gyrase and modulation of HDACs

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)benzamide, and what reaction conditions maximize yield?

The synthesis typically involves a two-step process: (1) alkylation of a furan-2-ylmethylamine precursor with a halogenated benzamide intermediate, and (2) coupling with a pyrrole moiety. For example, similar benzamide derivatives are synthesized via alkylation of 4-chloroaniline with furan-2-ylmethylamine, followed by benzoylation using 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine or cesium carbonate). Yields exceeding 70% are achieved under reflux conditions in polar aprotic solvents like DMF .

Q. Which purification techniques are effective for isolating this compound from complex reaction mixtures?

Silica gel column chromatography is widely used, with eluents such as ethyl acetate/hexane gradients. For polar byproducts, reversed-phase HPLC or recrystallization from ethanol/water mixtures may enhance purity. High-resolution mass spectrometry (HRMS) and NMR are critical for verifying purity post-purification .

Q. What spectroscopic methods are most reliable for confirming the structural integrity of this compound?

  • 1H/13C NMR : Key signals include the furan protons (δ 6.2–7.4 ppm) and pyrrole NH (δ ~10 ppm).
  • HRMS : Accurate mass analysis confirms the molecular ion ([M+H]+) with <2 ppm error.
  • FT-IR : Amide C=O stretch (~1650 cm⁻¹) and furan/pyrrole ring vibrations (~1500 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the furan and pyrrole moieties in this compound?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan ring’s electron-rich nature makes it prone to oxidation, while the pyrrole NH participates in hydrogen bonding with biological targets. Conformational studies using NMR-guided DFT models validate intramolecular interactions, such as π-π stacking between aromatic groups .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this benzamide derivative?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Solutions include:

  • Prodrug design : Masking polar groups (e.g., amide) with ester-protected analogs to enhance membrane permeability.
  • Metabolic profiling : LC-MS/MS analysis of plasma metabolites to identify degradation pathways.
  • In vitro-in vivo correlation (IVIVC) : Adjusting assay conditions (e.g., serum protein binding) to better mimic physiological environments .

Q. What catalytic systems enhance the efficiency of heterocyclic coupling reactions in synthesizing analogs?

Copper(I)-catalyzed Ullmann-type coupling or palladium-mediated Buchwald-Hartwig amination are effective for introducing pyrrole or furan substituents. For example, CuI/1,10-phenanthroline in DMF at 100°C achieves >80% yield in cross-coupling reactions. Microwave-assisted synthesis reduces reaction times from hours to minutes .

Q. How does the compound’s stereoelectronic profile influence its interaction with biological targets?

The furan’s electron-donating effects and the benzamide’s planar structure facilitate π-stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets). Molecular dynamics simulations reveal that substituents on the pyrrole ring modulate binding affinity by altering steric bulk and hydrogen-bonding capacity. For instance, methyl groups at the pyrrole β-position improve selectivity for MAO-B over MAO-A .

Methodological Guidelines

  • Data Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate target engagement.
  • Experimental Design : Employ fractional factorial designs to optimize reaction conditions (e.g., solvent, temperature, catalyst loading) .
  • Structural Characterization : Combine X-ray crystallography (if crystalline) with solution-state NMR to resolve dynamic conformations .

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